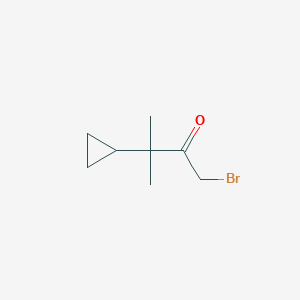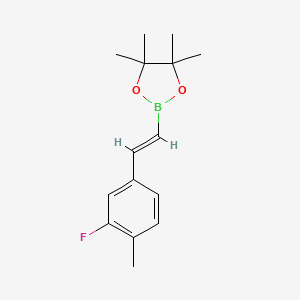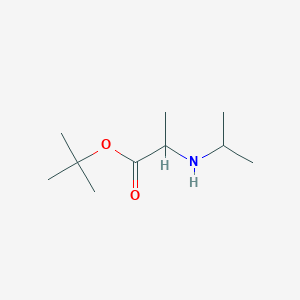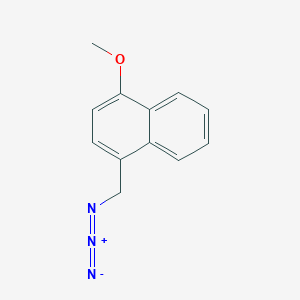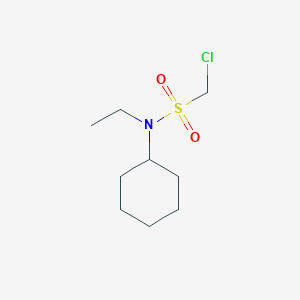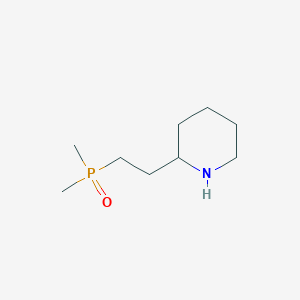
2-(2-Dimethylphosphorylethyl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Dimethylphosphorylethyl)piperidine is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various drugs and natural products .
Vorbereitungsmethoden
The synthesis of 2-(2-Dimethylphosphorylethyl)piperidine can be achieved through several synthetic routes. One common method involves the reaction of piperidine with 2-chloroethyl dimethylphosphonate under basic conditions. The reaction typically proceeds via nucleophilic substitution, where the nitrogen atom of piperidine attacks the electrophilic carbon of the 2-chloroethyl dimethylphosphonate, resulting in the formation of this compound .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often utilize continuous flow reactors and other advanced technologies to ensure efficient and scalable production .
Analyse Chemischer Reaktionen
2-(2-Dimethylphosphorylethyl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically occurs at the phosphorus atom, leading to the formation of phosphine oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often target the phosphorus atom, converting phosphine oxides back to phosphines.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the phosphorus atom.
Wissenschaftliche Forschungsanwendungen
2-(2-Dimethylphosphorylethyl)piperidine has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: In biological research, the compound is studied for its potential interactions with biological macromolecules.
Medicine: The compound’s derivatives are explored for their pharmacological properties.
Industry: In industrial applications, the compound is used in the development of new materials and catalysts.
Wirkmechanismus
The mechanism of action of 2-(2-Dimethylphosphorylethyl)piperidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit or activate certain enzymes by binding to their active sites. The phosphoryl group can also participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s binding affinity .
Vergleich Mit ähnlichen Verbindungen
2-(2-Dimethylphosphorylethyl)piperidine can be compared with other piperidine derivatives, such as:
Piperine: A natural alkaloid found in black pepper, known for its antioxidant and anti-inflammatory properties.
Icaridin: A piperidine-based insect repellent, commonly used in topical applications.
Piperidine: The parent compound, widely used in organic synthesis and as a precursor for various pharmaceuticals.
The uniqueness of this compound lies in its combination of piperidine and phosphoryl groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .
Eigenschaften
Molekularformel |
C9H20NOP |
|---|---|
Molekulargewicht |
189.23 g/mol |
IUPAC-Name |
2-(2-dimethylphosphorylethyl)piperidine |
InChI |
InChI=1S/C9H20NOP/c1-12(2,11)8-6-9-5-3-4-7-10-9/h9-10H,3-8H2,1-2H3 |
InChI-Schlüssel |
HHDYWMAFSBFLKC-UHFFFAOYSA-N |
Kanonische SMILES |
CP(=O)(C)CCC1CCCCN1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


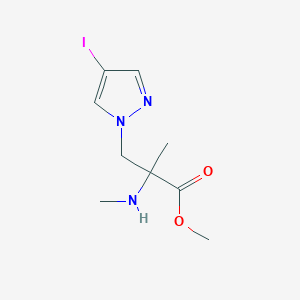
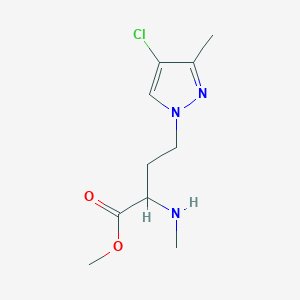

![(2R)-2-amino-4-[3-(trifluoromethyl)-1H-pyrazol-4-yl]butanoicacidhydrochloride](/img/structure/B13543772.png)
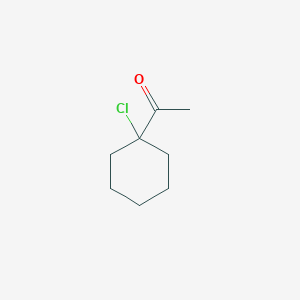
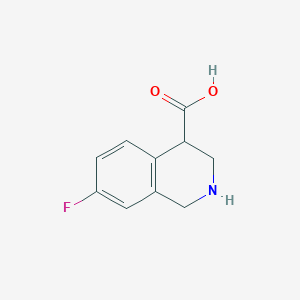
![rac-tert-butyl N-[(3R,4S)-4-hydroxyoxolan-3-yl]-N-(propan-2-yl)carbamate](/img/structure/B13543784.png)
